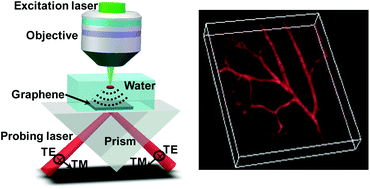Broadband graphene-based photoacoustic microscopy with high sensitivity†
Nanoscale Pub Date: 2018-04-12 DOI: 10.1039/C7NR09319E
Abstract
Photoacoustic microscopy (PAM) enables the measurement of properties associated with optical absorption within tissues and complements sophisticated technologies employing optical microscopy. An inadequate frequency response as determined by a piezoelectric ultrasonic transducer results, however, in poor depth resolution and inaccurate measurements of the coefficients of optical absorption. We developed a PAM system configured as an attenuated total reflectance sensor with a ten-layer graphene film sandwiched between a prism and water (the coupling medium) for photoacoustic (PA) wave detection. Transients of the PA pressure cause perturbations in the refractive index of the water thereby changing the polarization-dependent absorption of the graphene film. The signal in PA detection involves recording the difference in the temporal-varying reflectance intensity between the two orthogonally polarized probe beams. The graphene-based sensor has an estimated noise-equivalent-pressure sensitivity of ∼550 Pa over an approximately linear pressure response from 11.0 kPa to 55.0 kPa. Moreover, it enables a much broader PA bandwidth detection of up to ∼150 MHz, primarily dominated by a highly localized evanescent field. From the strong optical absorption of inherent hemoglobin, in vivo label-free PAM imaging provided a three-dimensional viewing of the microvasculature of a mouse ear. These results suggest great potential for graphene-based PAM in biomedical investigations, such as microcirculation studies.


Recommended Literature
- [1] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [2] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [3] Inside front cover
- [4] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [5] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [6] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [7] Outstanding Reviewers for Nanoscale in 2020
- [8] Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†
- [9] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [10] Back cover

Journal Name:Nanoscale
Research Products
-
CAS no.: 137361-05-8
-
CAS no.: 157730-74-0
-
CAS no.: 16514-83-3









